molecular formula C10H15BrN2O2 B2836408 ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate CAS No. 83405-75-8

ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate

Cat. No.: B2836408
CAS No.: 83405-75-8
M. Wt: 275.146
InChI Key: QTWJONUIFJTELY-UHFFFAOYSA-N
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Description

“Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” is a chemical compound. It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts, can be used to access pyrazoline. The corresponding 1,3,5-trisubstituted pyrazole can be obtained after oxidation in situ of this pyrazoline .


Molecular Structure Analysis

The molecular structure of “this compound” comprises of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule with two nitrogen (N) atoms and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate plays a significant role in the synthesis of novel heterocyclic compounds. A study by Ghaedi et al. (2015) demonstrated an efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process yielded new N-fused heterocycles with good to excellent yields, showcasing its potential in heterocyclic chemistry (Ghaedi et al., 2015).

Corrosion Inhibition

This compound derivatives have been investigated as corrosion inhibitors. Dohare et al. (2017) explored its derivatives as novel corrosion inhibitors for mild steel, a crucial aspect in industrial processes. These derivatives showed significant inhibition efficiency, underscoring their industrial application potential in preventing corrosion-related damages (Dohare et al., 2017).

Synthesis of Alkylating Nucleosides

The compound has been used in the synthesis of alkylating nucleosides, which are vital in medicinal chemistry. García-López et al. (1979) utilized this compound derivatives for glycosylation to afford bromomethylpyrazole nucleosides. These nucleosides exhibited significant cytostatic activity against HeLa cell cultures, highlighting their potential in cancer research (García-López et al., 1979).

Applications in Organic Synthesis

The versatility of this compound in organic synthesis is evident in its use as a building block for cyclisation onto azoles, as demonstrated by Allin et al. (2005). This synthesis technique is instrumental in creating tri- and tetra-cyclic heterocycles, which are important in various chemical and pharmaceutical applications (Allin et al., 2005).

Properties

IUPAC Name

ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6(11)8(13-12-7)10(2,3)4/h5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWJONUIFJTELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1Br)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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